2,5-dichloro-N-(2-methoxyethyl)aniline

Catalog No.
S858789
CAS No.
1021004-84-1
M.F
C9H11Cl2NO
M. Wt
220.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dichloro-N-(2-methoxyethyl)aniline

CAS Number

1021004-84-1

Product Name

2,5-dichloro-N-(2-methoxyethyl)aniline

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)aniline

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

InChI

InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3

InChI Key

DFEMHGYLXQRURP-UHFFFAOYSA-N

SMILES

COCCNC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

COCCNC1=C(C=CC(=C1)Cl)Cl

2,5-Dichloro-N-(2-methoxyethyl)aniline is an organic compound characterized by the presence of two chlorine atoms at the 2 and 5 positions of the aniline structure, along with a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C10H12Cl2N, and it has a molecular weight of approximately 219.12 g/mol. The compound is primarily utilized in chemical synthesis and as an intermediate in various applications, particularly in pharmaceuticals and dyes.

Currently, there is no documented information regarding a specific mechanism of action for 2,5-Dichloro-N-(2-methoxyethyl)aniline.

As information on 2,5-Dichloro-N-(2-methoxyethyl)aniline is limited, it is advisable to handle it with caution assuming similar hazards as other chloroaniline derivatives. These can include:

  • Skin and eye irritation: Chlorine atoms can make the molecule a skin and eye irritant [].
  • Acute toxicity: Inhalation or ingestion may cause respiratory problems, nausea, vomiting, and other adverse effects [].
  • Environmental hazard: Chlorinated organic compounds can be harmful to aquatic life [].

The chemical behavior of 2,5-dichloro-N-(2-methoxyethyl)aniline can be attributed to its functional groups. It can undergo several types of reactions:

  • Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, which are deactivating but ortho/para-directing groups, the compound can participate in electrophilic substitution reactions.
  • Nucleophilic Substitution: The nitrogen atom in the aniline structure can act as a nucleophile in reactions with electrophiles.
  • Diazotization: The compound can be converted into diazonium salts under acidic conditions, which can further react to form azo compounds or other derivatives .

The biological activity of 2,5-dichloro-N-(2-methoxyethyl)aniline is significant due to its potential effects on cellular processes:

  • Toxicity: Similar compounds have shown toxicity in various biological systems, including potential hematological effects. The compound may induce oxidative stress or interfere with normal cellular signaling pathways .
  • Enzyme Interaction: It may act as a substrate for certain enzymes, influencing biochemical pathways related to detoxification and metabolism .

Several synthetic routes can be employed to produce 2,5-dichloro-N-(2-methoxyethyl)aniline:

  • Direct Amination: The reaction of 2,5-dichlorobenzaldehyde with methoxyethylamine under appropriate conditions.
  • Friedel-Crafts Acylation: Involves acylating an aromatic ring followed by amination.
  • Reduction Reactions: Starting from nitro derivatives or other precursors that can be reduced to form the desired amine structure .

2,5-Dichloro-N-(2-methoxyethyl)aniline finds utility in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Dyes and Pigments: Serves as a precursor for dyes due to its ability to form stable azo compounds.
  • Agriculture: Potential applications in agrochemicals for pest control formulations .

Studies on the interactions of 2,5-dichloro-N-(2-methoxyethyl)aniline with biological systems have revealed:

  • Cellular Effects: It can affect gene expression related to detoxification processes and influence metabolic pathways.
  • Enzyme Inhibition: Some studies indicate that it may inhibit specific proteases by binding to their active sites, altering their activity .

Several compounds share structural similarities with 2,5-dichloro-N-(2-methoxyethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,4-DichloroanilineTwo chlorine atoms at positions 2 and 4More reactive due to ortho/para directing effect
3,5-DichloroanilineTwo chlorine atoms at positions 3 and 5Different reactivity profile
4-Chloro-N-(2-methoxyethyl)anilineOne chlorine atom at position 4Lacks dichloro substitution
2-Methoxy-N-(4-chlorobenzyl)anilineMethoxy group attached to a different positionDifferent substitution pattern

The unique combination of two chlorine atoms at specific positions along with the methoxyethyl group distinguishes 2,5-dichloro-N-(2-methoxyethyl)aniline from its analogs.

XLogP3

3

Dates

Modify: 2024-04-14

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